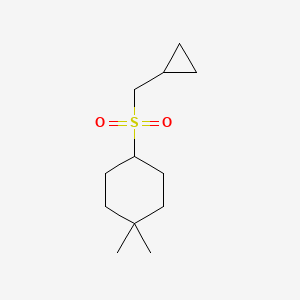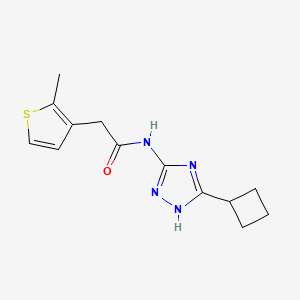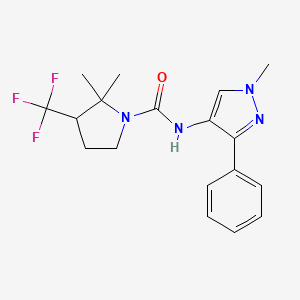![molecular formula C21H28N4O2 B6772015 1-(1-methylpyrazol-4-yl)-6-oxo-N-spiro[5.5]undecan-3-ylpyridine-3-carboxamide](/img/structure/B6772015.png)
1-(1-methylpyrazol-4-yl)-6-oxo-N-spiro[5.5]undecan-3-ylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methylpyrazol-4-yl)-6-oxo-N-spiro[5.5]undecan-3-ylpyridine-3-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the pyrazole and pyridine rings, contributes to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methylpyrazol-4-yl)-6-oxo-N-spiro[5.5]undecan-3-ylpyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the spiro[5.5]undecane core, which can be achieved through cyclization reactions involving suitable precursors. The pyrazole and pyridine rings are then introduced through subsequent reactions, such as condensation and cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, process optimization techniques, such as continuous flow chemistry, could be employed to scale up the production while maintaining product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(1-methylpyrazol-4-yl)-6-oxo-N-spiro[5.5]undecan-3-ylpyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
1-(1-methylpyrazol-4-yl)-6-oxo-N-spiro[5.5]undecan-3-ylpyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: Its potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets, such as enzymes or receptors.
Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It can be used in the development of new industrial chemicals, such as catalysts or intermediates in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(1-methylpyrazol-4-yl)-6-oxo-N-spiro[5.5]undecan-3-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares the spiro[5.5]undecane core but has different functional groups, leading to distinct properties and applications.
Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings: These compounds also feature the spiro[5.5]undecane structure but differ in the nature of the heterocycles attached.
Uniqueness
1-(1-methylpyrazol-4-yl)-6-oxo-N-spiro[5.5]undecan-3-ylpyridine-3-carboxamide is unique due to the combination of its pyrazole and pyridine rings with the spiro[5.5]undecane core. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds. Its diverse functional groups allow for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-6-oxo-N-spiro[5.5]undecan-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-24-15-18(13-22-24)25-14-16(5-6-19(25)26)20(27)23-17-7-11-21(12-8-17)9-3-2-4-10-21/h5-6,13-15,17H,2-4,7-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIATIRDWMUGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=C(C=CC2=O)C(=O)NC3CCC4(CCCCC4)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,4-difluorophenyl)cyclobutyl]-6-methylpyridazine-4-carboxamide](/img/structure/B6771933.png)
![3-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B6771940.png)

![N-[cyclobutyl-(4-fluorophenyl)methyl]-1-(1-cyclohexyltetrazol-5-yl)ethanamine](/img/structure/B6771972.png)
![2-(4-Benzylpiperidin-1-yl)-1-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]propan-1-one](/img/structure/B6771975.png)
![N-methyl-N-[8-(6-methylpyridazine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B6771977.png)
![N,N-dimethyl-2-[7-(2-methyl-2-pyridin-3-ylpropanoyl)-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B6771986.png)
![2-[1-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B6771989.png)

![4-(2-Benzo[e][1]benzofuran-2-ylacetyl)-1-ethyl-1,4-diazepan-2-one](/img/structure/B6772010.png)
![N,N-dimethyl-2-[7-[2-(4-methyl-3-oxopiperazin-1-yl)acetyl]-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B6772017.png)
![N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B6772024.png)
![2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B6772032.png)

